5H,7H-Dibenzo[b,d]azepin-6-one
Overview
Description
Synthesis Analysis
The synthesis of 5H,7H-Dibenzo[b,d]azepin-6-one and related compounds has been explored through various methods. One notable approach involves the palladium-catalyzed double C-H bond activation of benzamides, leading to 5H-dibenzo[c,e]azepine-5,7(6H)-diones in satisfactory to excellent yields (Kondapalli et al., 2017). Another improved synthesis path for (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one involves selective crystallization of epimeric menthylcarbamates, highlighting the intricacies of achieving specific molecular configurations (Hoffmann-Emery et al., 2009).
Molecular Structure Analysis
The molecular structure of 5H,7H-Dibenzo[b,d]azepin-6-one derivatives has been detailed through various analyses, including X-ray diffraction and spectroscopic studies. These studies reveal the compound's conformation and stereochemical properties, such as atropisomerism, showcasing its structural complexity and stability (Tabata et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 5H,7H-Dibenzo[b,d]azepin-6-one include regioselective intramolecular Heck reactions and conditions for epimerization. These reactions are pivotal for the synthesis of drug-like small molecules and elucidate the reactivity of the dibenzo[b,d]azepin-6-one nucleus (Das et al., 2019).
Physical Properties Analysis
The synthesis and characterization of 5H-dibenzo[b,f]azepine derivatives have led to insights into their crystalline structure and spectral properties. Studies demonstrate how different substitutions on the azepine ring influence the molecule's conformation and physical properties (Shankar et al., 2014).
Chemical Properties Analysis
Investigations into the chemical properties of 5H,7H-Dibenzo[b,d]azepin-6-one and its derivatives have revealed their potential as precursors in the synthesis of bioactive molecules. The diastereoisomeric forms of dibenzo[b,e]azepine derivatives, for example, have been explored for their potential activity in treating various diseases, underscoring the significance of the dibenzo[b,d]azepin-6-one nucleus in medicinal chemistry (Quintero et al., 2016).
Safety And Hazards
Future Directions
The complex stereochemical structures of 5H,7H-Dibenzo[b,d]azepin-6-one derivatives are considered to constitute a key core structure of the immunosuppressive activity . Future research could focus on further understanding these structures and their implications for the development of new drug candidates.
properties
IUPAC Name |
5,7-dihydrobenzo[d][1]benzazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15-14/h1-8H,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENVIBFIIPSBJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463718 | |
Record name | 5H,7H-Dibenzo[b,d]azepin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H,7H-Dibenzo[b,d]azepin-6-one | |
CAS RN |
20011-90-9 | |
Record name | 5H,7H-Dibenzo[b,d]azepin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.